![molecular formula C11H19N5O4S2 B1259989 (E)-1-N-methyl-1-N'-[2-[[2-(methylaminomethyl)-1,3-thiazol-4-yl]methylsulfonyl]ethyl]-2-nitroethene-1,1-diamine](/img/structure/B1259989.png)
(E)-1-N-methyl-1-N'-[2-[[2-(methylaminomethyl)-1,3-thiazol-4-yl]methylsulfonyl]ethyl]-2-nitroethene-1,1-diamine
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Overview
Description
(E)-1-N-methyl-1-N'-[2-[[2-(methylaminomethyl)-1,3-thiazol-4-yl]methylsulfonyl]ethyl]-2-nitroethene-1,1-diamine is a member of thiazoles.
Scientific Research Applications
Crystal Structure and Molecular Interactions
- The structural properties of related compounds, such as 2-[2-Methyl-5-nitro-4-(phenylsulfonylmethyl)imidazol-1-yl]ethanol and 2-methyl-5-nitro-4-phenylsulfonylmethyl-1,3-thiazole, show unique molecular interactions and crystal structures that can inform the development of new materials and chemical processes (Crozet, Vanelle, Giorgi, & Gellis, 2002).
Advanced Polymer Synthesis
- A study on poly(amide-imide)s featuring a thiazole moiety demonstrated the potential for creating optically active polymers with inherent viscosities. This research is significant for material science, particularly in developing new types of polymers (Mallakpour & Ahmadizadegan, 2013).
Chemical Synthesis and Rearrangement
- The chemical synthesis and rearrangement of compounds containing thiazole, such as N-methyl-N-(2-thiazolyl)-nitramine, have implications for the development of new chemical synthesis methods (Daszkiewicz, Koterzyna, & Kyzioł, 2001).
Analytical Chemistry Applications
- Research on the drug ranitidine, which shares a similar molecular structure, has been used to develop spectrophotometric methods for determining gold concentrations, showcasing the compound's utility in analytical chemistry (Jasim & Al-Hamdany, 2006).
Novel Catalytic Systems
- Ionic liquids containing similar molecular structures have been explored for their efficiency in catalyzing the synthesis of benzimidazoles, indicating potential applications in catalysis (Khazaei et al., 2011).
properties
Molecular Formula |
C11H19N5O4S2 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
(E)-1-N-methyl-1-N'-[2-[[2-(methylaminomethyl)-1,3-thiazol-4-yl]methylsulfonyl]ethyl]-2-nitroethene-1,1-diamine |
InChI |
InChI=1S/C11H19N5O4S2/c1-12-5-11-15-9(7-21-11)8-22(19,20)4-3-14-10(13-2)6-16(17)18/h6-7,12-14H,3-5,8H2,1-2H3/b10-6+ |
InChI Key |
QCIWDCUYKNGYHN-UXBLZVDNSA-N |
Isomeric SMILES |
CNCC1=NC(=CS1)CS(=O)(=O)CCN/C(=C/[N+](=O)[O-])/NC |
Canonical SMILES |
CNCC1=NC(=CS1)CS(=O)(=O)CCNC(=C[N+](=O)[O-])NC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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